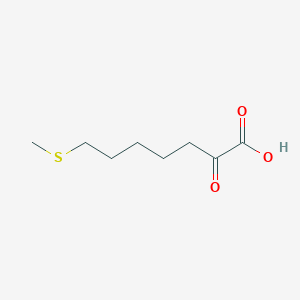
2-Oxo-7-methylthioheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-7-methylthioheptanoic acid is an oxo carboxylic acid.
Scientific Research Applications
Glucosinolate Biosynthesis in Plants
2-Oxo acids, such as those derived from methionine including 2-oxo-7-methylthioheptanoic acid, are crucial in the biosynthesis of glucosinolates, sulfur-rich thioglucoside natural products in the Brassicaceae plant family. A study demonstrated the chain extension of methionine, a key phase in many glucosinolates' formation, using the 2-oxo acid 4-methylthio-2-oxobutanoic acid in Eruca sativa (arugula) (Falk et al., 2004).
Biotransformation in Plant Cultures
A study on Caragana chamlagu, a plant species, investigated the biotransformation of alkylcycloalkanediones. This process yielded oxo carboxylic acids, such as 5,6-dioxoheptanoic acid, from 2-methyl-1,3-cyclohexanedione, showcasing the potential of 2-oxo acids in biotransformation processes (Chai et al., 2003).
Corrosion Inhibition Studies
In the field of materials science, 2-oxo acid derivatives have been studied for their corrosion inhibitory properties. For instance, derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solution, highlighting the potential of 2-oxo acids in protecting metals against corrosion (Saady et al., 2018).
Anti-Tumor Activities
2-Oxo acid derivatives have been studied for their anti-tumor activities. For example, a derivative of oleanolic acid, modified at C-3 to 3-oxo oleanolic acid, showed significant inhibitory effects on the growth of various cancer cell lines and in vivo melanoma inhibition (Huang et al., 2006).
Electrochemical Studies
In electrochemistry, studies have explored the reduction and oxidation of compounds containing oxo groups. For instance, the electrochemical reduction of the O-methyl oxime group in cefepime, an antibiotic, at a carbon electrode involves the oxo group, indicating the relevance of 2-oxo structures in electrochemical processes (Ozkan et al., 2002).
Methionine Salvage Pathway
2-Oxo acids play a role in the methionine salvage pathway, a biochemical process converting methylthioadenosine to adenine and methionine. A study on 4-Methylthio-2-oxobutanoic acid (MTOB) showed its potential to induce apoptosis in human cell lines, demonstrating the biomedical significance of 2-oxo acids (Tang et al., 2006).
Synthesis of Bioactive Compounds
2-Oxo acids are integral in synthesizing bioactive compounds. For example, γ-Oxo α-amino acids and γ-aryl α-amino acids, synthesized from aromatic dithianes and serine derivatives, have significant biological properties and are components of various drug molecules (Chacko & Ramapanicker, 2012).
White Biotechnology
In the field of white biotechnology, 2-oxocarboxylic acids like 2-oxoheptanoic acid are seen as promising new building blocks for chemical syntheses, especially for producing compounds that are difficult to create through classical chemical synthesis (Stottmeister et al., 2005).
properties
Product Name |
2-Oxo-7-methylthioheptanoic acid |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
7-methylsulfanyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-12-6-4-2-3-5-7(9)8(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
TWAIOPPFLZEXCO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



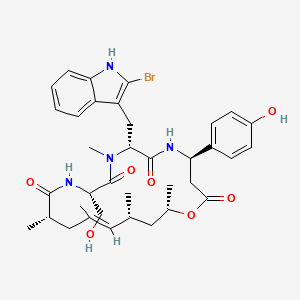
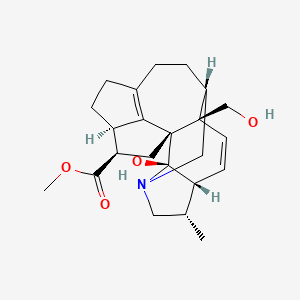
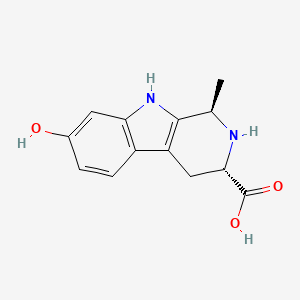
![2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)
![(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid](/img/structure/B1262706.png)
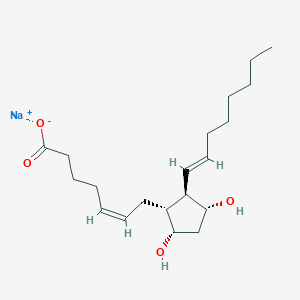
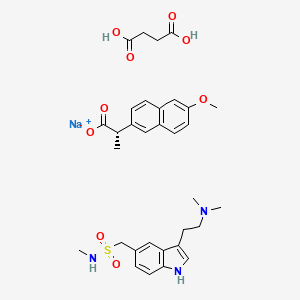
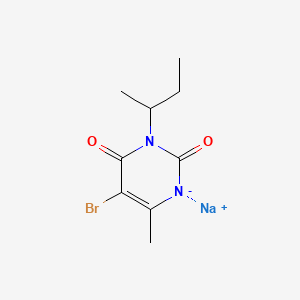
![2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1262713.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)
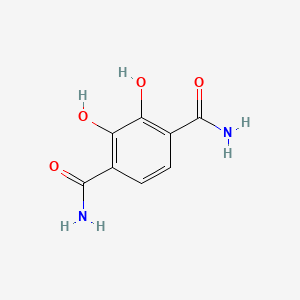

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)